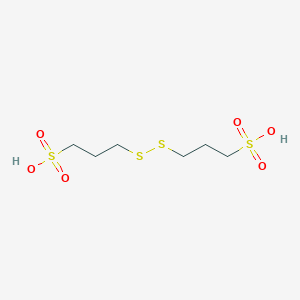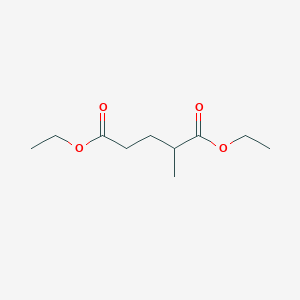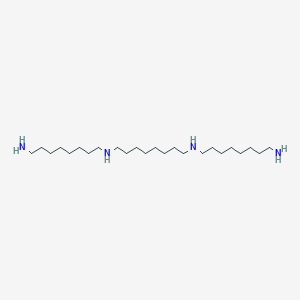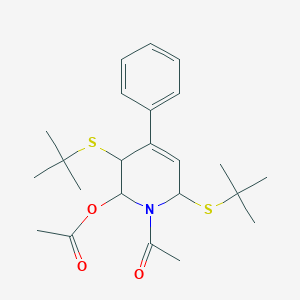
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as ABT-594 and is classified as a nicotinic acetylcholine receptor agonist. The purpose of
作用機序
ABT-594 acts as a potent agonist of the nicotinic acetylcholine receptors in the brain. This receptor is involved in the transmission of nerve impulses and is responsible for the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. The activation of nicotinic acetylcholine receptors by ABT-594 leads to the release of these neurotransmitters, which can produce analgesic effects and reduce cravings for nicotine.
生化学的および生理学的効果
ABT-594 has been shown to produce analgesic effects in animal models of chronic pain. The compound has also been shown to reduce the severity of withdrawal symptoms in animal models of nicotine addiction. ABT-594 has been shown to have a high affinity for nicotinic acetylcholine receptors in the brain, which may contribute to its potent analgesic effects.
実験室実験の利点と制限
ABT-594 has several advantages for use in lab experiments. It has a high affinity for nicotinic acetylcholine receptors, which makes it a potent agonist for these receptors. ABT-594 has also been shown to produce analgesic effects in animal models of chronic pain, which makes it a useful tool for studying the mechanisms of pain. However, ABT-594 has limitations in that it is a complex compound to synthesize and is relatively expensive.
将来の方向性
For the study of ABT-594 include the development of new analogs and the exploration of its potential use in the treatment of other conditions.
合成法
The synthesis of ABT-594 involves several steps, including the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with tert-butyl thiol in the presence of a base to form 4-phenyl-1,2,3,6-tetrahydropyridine-3-thiol. The resulting compound is then acetylated and oxidized to form ABT-594. The synthesis of ABT-594 is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
ABT-594 has been extensively studied for its potential applications in the field of medicine. It has been shown to have analgesic properties that are effective in treating chronic pain. ABT-594 has also been studied for its potential use in the treatment of nicotine addiction. The compound has been shown to activate nicotinic acetylcholine receptors in the brain, which may help reduce cravings for nicotine.
特性
CAS番号 |
18794-23-5 |
|---|---|
製品名 |
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine |
分子式 |
C23H33NO3S2 |
分子量 |
435.6 g/mol |
IUPAC名 |
[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-phenyl-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C23H33NO3S2/c1-15(25)24-19(28-22(3,4)5)14-18(17-12-10-9-11-13-17)20(29-23(6,7)8)21(24)27-16(2)26/h9-14,19-21H,1-8H3 |
InChIキー |
ZWFZFSUFGXNYAX-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C2=CC=CC=C2)SC(C)(C)C |
正規SMILES |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C2=CC=CC=C2)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



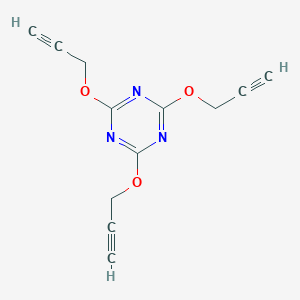
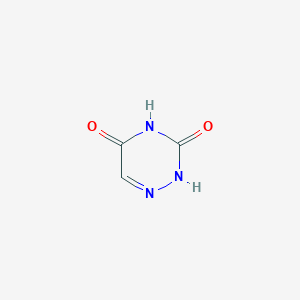
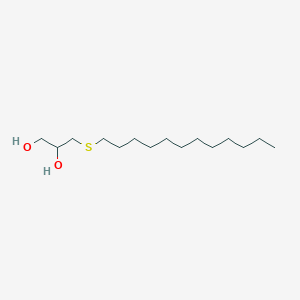
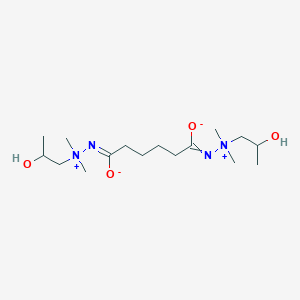
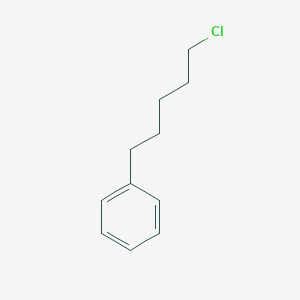
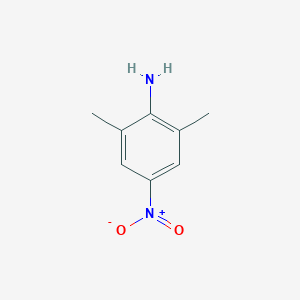
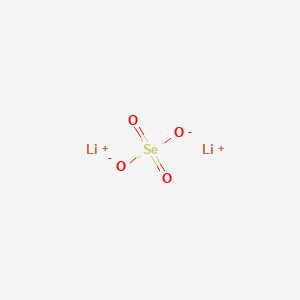
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
